molecular formula C17H20ClFN6O2 B2530441 1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea CAS No. 1798459-66-1

1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea

Cat. No. B2530441
CAS RN: 1798459-66-1
M. Wt: 394.84
InChI Key: MXRQVTOFDFVYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea, also known as PF-02341066, is a small molecule inhibitor of the anaplastic lymphoma kinase (ALK) and the c-Met receptor tyrosine kinase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various types of cancer, including non-small cell lung cancer (NSCLC) and neuroblastoma.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Compounds featuring similar structural components have been explored for their neurokinin-1 (NK1) receptor antagonism, which is relevant in clinical applications such as the treatment of emesis and depression. For example, a water-soluble compound demonstrated high affinity and oral activity as an NK1 receptor antagonist in pre-clinical tests, highlighting its potential in managing conditions related to NK1 receptor activity (Harrison et al., 2001).

Fluorophosphoranes Chemistry

Research into the chemistry of fluorophosphoranes, including the synthesis and properties of fluoro-1,2,4-phosphadiazetidin-3-ones, illustrates the diverse applications of fluorine and urea in developing novel heterocyclic compounds. These studies provide valuable insights into the reactivity and potential applications of fluorine-containing compounds in various chemical contexts (Dunmur & Schmutzler, 1971).

Antitumor and Anticancer Activity

A series of O-Mannich bases of dihydropyrimidinones, synthesized from compounds structurally related to ureas, demonstrated notable in vitro and in vivo antitumor and anticancer activities. This research underscores the potential of urea derivatives in developing therapeutic agents against cancer (Venkateshwarlu et al., 2014).

Chemosensors for Ureas

The development of chemosensors capable of distinguishing between neutral ureas and their salts represents another application of urea derivatives in chemical sensing. Such innovations could pave the way for new analytical tools in chemical and biological research (Engel et al., 2007).

Supramolecular Chemistry

Urea derivatives have also been instrumental in supramolecular chemistry, where they serve as building blocks for self-assembling structures. Studies on heterocyclic ureas and their ability to form multiply hydrogen-bonded complexes highlight the role of urea functionalities in developing novel materials and nanotechnology applications (Corbin et al., 2001).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN6O2/c1-24(2)15-14(10-20-16(23-15)25-5-7-27-8-6-25)22-17(26)21-11-3-4-13(19)12(18)9-11/h3-4,9-10H,5-8H2,1-2H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRQVTOFDFVYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=C(C=C2)F)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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